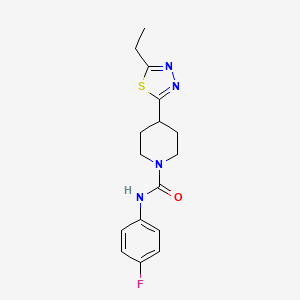

![molecular formula C21H26N4O2 B6575702 4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine CAS No. 1105218-79-8](/img/structure/B6575702.png)

4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine” is a complex organic compound. It contains a pyridazinone ring, which is a heterocyclic compound containing two adjacent nitrogen atoms . This compound is part of a class of molecules that have shown a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-phenyl-2-(substituted methyl)-dihydropyridazinone derivatives were synthesized using the interaction of 6-phenylpyridazinone with cyclic secondary amine by Mannich reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridazinone ring and a piperidine ring. The pyridazinone ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . The piperidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving “4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine” are not mentioned in the search results, the pyridazine ring is known to participate in various chemical reactions due to its unique physicochemical properties .Physical And Chemical Properties Analysis

The pyridazine ring in the compound is characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The pyridazine and pyridazinone derivatives exhibit potent antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. Notably, the compound’s structural features contribute to its ability to inhibit microbial growth .

Anticancer Potential

Studies have investigated the compound’s impact on cancer cells. It shows promise as an anticancer agent, potentially interfering with tumor growth and metastasis. Further research is needed to elucidate its precise mechanisms .

Antiplatelet Effects

The compound has demonstrated antiplatelet activity, which could be valuable in preventing thrombosis and related cardiovascular disorders. Understanding its interactions with platelet receptors is crucial for therapeutic development .

Anti-Inflammatory and Analgesic Properties

Researchers have explored the compound’s anti-inflammatory effects, making it a potential candidate for managing inflammatory conditions. Additionally, it may possess analgesic properties, providing pain relief.

Agrochemical Applications

Certain pyridazinone derivatives find use as agrochemicals. These compounds contribute to pest control and crop protection. Examples include herbicides and insecticides .

Other Biological Activities

The compound’s diverse pharmacological effects extend to antipyretic, antidepressant, anxiolytic, and antihypertensive activities. Its wonder nucleus structure continues to intrigue scientists, prompting further investigations .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyridazinones, have been known to exhibit a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Mode of Action

Pyridazinone derivatives have been shown to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Pyridazinone derivatives have been shown to impact a variety of biochemical pathways, leading to a wide range of pharmacological effects .

Pharmacokinetics

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of pyridazine ring contribute to unique applications in drug discovery and development .

Result of Action

Pyridazinone derivatives have been shown to possess a wide range of pharmacological activities .

Propiedades

IUPAC Name |

[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-16-4-2-3-5-18(16)19-6-7-20(23-22-19)24-10-8-17(9-11-24)21(26)25-12-14-27-15-13-25/h2-7,17H,8-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKPCWLPTRZUNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6575634.png)

![2-[(5-{4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6575647.png)

![2-[(5-{4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6575653.png)

![2-({5-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6575658.png)

![2-{[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6575660.png)

![ethyl 4-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate](/img/structure/B6575674.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6575677.png)

![2-[3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6575682.png)

![2-(4-methoxyphenoxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B6575693.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6575719.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6575727.png)